molecular formula C25H46N10O7 B14234479 L-Alanyl-L-prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine CAS No. 546128-29-4

L-Alanyl-L-prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine

Cat. No.: B14234479
CAS No.: 546128-29-4
M. Wt: 598.7 g/mol
InChI Key: OEEWHLDWXWMAKV-ATIWLJMLSA-N
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Description

L-Alanyl-L-prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular compound is composed of six amino acids: L-alanine, L-proline, L-lysine, L-ornithine, and L-glutamine, with a diaminomethylidene group attached to the ornithine residue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the synthesis of peptides like this compound may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production also requires rigorous quality control to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: The peptide may be oxidized under specific conditions, affecting certain amino acid residues.

    Reduction: Reduction reactions can modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various chemical reagents depending on the desired modification.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for therapeutic applications, such as drug delivery systems or as a component of peptide-based drugs.

    Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Alanyl-L-prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group may play a role in binding to these targets, influencing the peptide’s biological activity. The pathways involved can vary depending on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-prolyl-L-lysyl-L-ornithyl-L-glutamine: Lacks the diaminomethylidene group.

    L-Alanyl-L-prolyl-L-lysyl-L-ornithyl-L-glutamic acid: Contains glutamic acid instead of glutamine.

    L-Alanyl-L-prolyl-L-lysyl-L-ornithyl-L-asparagine: Contains asparagine instead of glutamine.

Uniqueness

L-Alanyl-L-prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine is unique due to the presence of the diaminomethylidene group, which can significantly influence its chemical properties and biological activity compared to similar peptides.

Properties

CAS No.

546128-29-4

Molecular Formula

C25H46N10O7

Molecular Weight

598.7 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C25H46N10O7/c1-14(27)23(40)35-13-5-8-18(35)22(39)33-15(6-2-3-11-26)20(37)32-16(7-4-12-31-25(29)30)21(38)34-17(24(41)42)9-10-19(28)36/h14-18H,2-13,26-27H2,1H3,(H2,28,36)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,29,30,31)/t14-,15-,16-,17-,18-/m0/s1

InChI Key

OEEWHLDWXWMAKV-ATIWLJMLSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)N

Origin of Product

United States

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